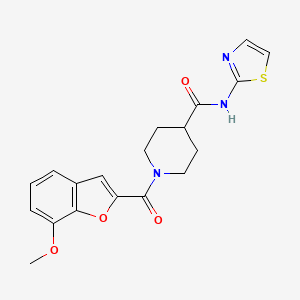

![molecular formula C21H20ClN7O B6447645 3-chloro-4-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2640976-21-0](/img/structure/B6447645.png)

3-chloro-4-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-chloro-4-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine” is a complex organic molecule. It contains a pyridine ring and a triazolopyrimidine ring, which are connected by a methoxy bridge. The triazolopyrimidine ring is further substituted with a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The stereochemistry and relative configurations of the synthesized compounds were determined using these techniques .Chemical Reactions Analysis

Several chemical reactions involving similar compounds have been reported. For example, the reaction of 7-chloro-3-phenyl-3H-1, 2, 3-triazolo [4, 5-d]pyrimidine with sodium hydroxide in dimethyl sulfoxide (DMSO) resulted in aryl migration, followed by ready oxidative decarboxylation . Another example is the reaction of 7-chloro-3-phenyl-3H-1, 2, 3-triazolo [4, 5-d]pyrimidine with butyllithium, which gave the ring fission product .Orientations Futures

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine. Given the broad spectrum of biological activities exhibited by similar compounds, it would be interesting to investigate the potential of this compound in various therapeutic areas .

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from interacting with its natural substrates . The exact nature of this interaction and the resulting changes in cellular processes are still under investigation.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase. This results in the arrest of cell cycle progression, leading to the inhibition of cell proliferation

Result of Action

The compound’s action results in significant inhibition of cell proliferation. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This suggests that the compound could have potential as a therapeutic agent in the treatment of certain types of cancer.

Analyse Biochimique

Biochemical Properties

It is known that similar triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties .

Cellular Effects

Preliminary studies suggest that similar compounds may have significant anti-inflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Molecular Mechanism

Similar compounds have shown to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .

Propriétés

IUPAC Name |

7-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN7O/c22-17-12-23-9-6-18(17)30-13-15-7-10-28(11-8-15)20-19-21(25-14-24-20)29(27-26-19)16-4-2-1-3-5-16/h1-6,9,12,14-15H,7-8,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIWXEZWFBHVNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6447562.png)

![5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6447577.png)

![2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6447581.png)

![2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6447596.png)

![7-fluoro-2-methyl-3-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6447607.png)

![7-fluoro-4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline](/img/structure/B6447621.png)

![1-(4-phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6447625.png)

![1-phenyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6447632.png)

![3-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6447663.png)

![7-methoxy-3-{[1-(2-phenylethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6447671.png)

![N-[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6447687.png)